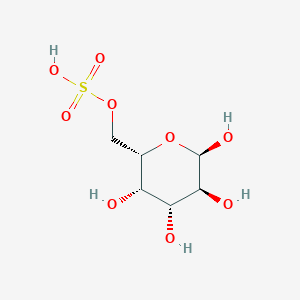
6-O-sulfo-alpha-L-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-sulfo-alpha-L-galactopyranose typically involves the sulfation of galactose. One common method is the reaction of galactose with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective sulfation at the 6-position of the galactose molecule.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using specific sulfatases that catalyze the transfer of sulfate groups to galactose. These enzymatic processes are advantageous due to their specificity and mild reaction conditions, which minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-sulfo-alpha-L-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Products include galacturonic acid or galactonic acid.
Reduction: Products include 6-deoxygalactose.
Substitution: Products vary depending on the substituent introduced, such as 6-azido-galactose or 6-thio-galactose.
Wissenschaftliche Forschungsanwendungen
6-O-sulfo-alpha-L-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: It serves as a model compound for studying the role of sulfated sugars in biological systems, including cell signaling and molecular recognition.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant and anti-inflammatory agents.
Industry: It is used in the production of sulfated polysaccharides for various industrial applications, including food additives and pharmaceuticals.
Wirkmechanismus
The biological effects of 6-O-sulfo-alpha-L-galactopyranose are primarily mediated through its interactions with specific proteins and enzymes. The sulfate group enhances the compound’s ability to bind to positively charged sites on proteins, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes, influence cell signaling pathways, and alter the structural properties of biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
6-O-sulfo-alpha-L-galactopyranose can be compared with other sulfated sugars, such as:
6-O-sulfo-beta-D-galactopyranose: Similar in structure but differs in the configuration of the sugar moiety.
3-O-sulfo-alpha-L-galactopyranose: Sulfation occurs at the 3-position instead of the 6-position.
6-O-sulfo-alpha-D-glucopyranose: Similar sulfation pattern but differs in the sugar backbone (glucose vs. galactose).
The uniqueness of this compound lies in its specific sulfation pattern and the resulting biological and chemical properties, which can differ significantly from those of other sulfated sugars.
Eigenschaften
CAS-Nummer |
99531-16-5 |
|---|---|
Molekularformel |
C6H12O9S |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
OKUVUONOJCDUJY-SXUWKVJYSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




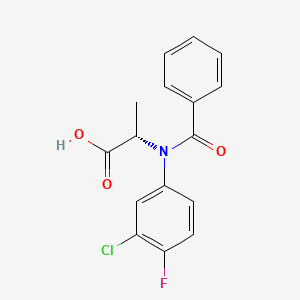
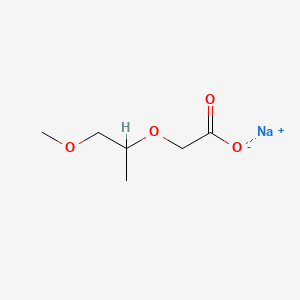
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
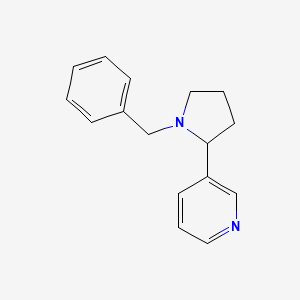
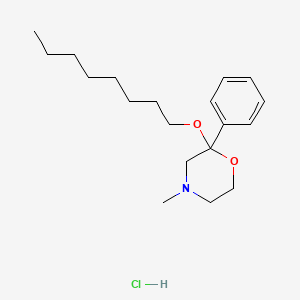
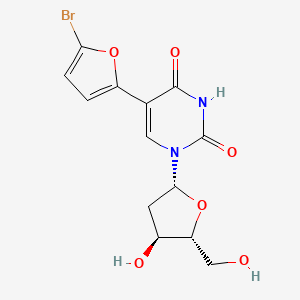

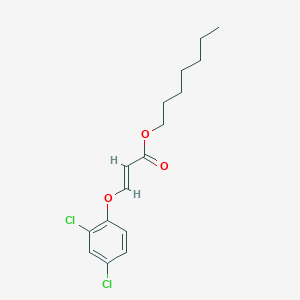
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
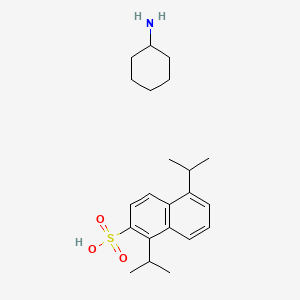
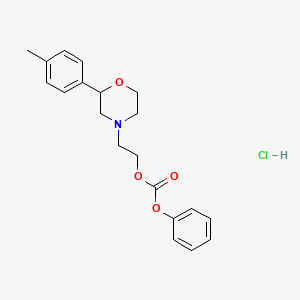
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
